1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Overview
Description
UCB35625 is a potent chemokine CKR-1 (CCR1) and CKR-3 (CCR3) receptor antagonist. It inhibits MIP-1α-induced chemotaxis in CKR-1 transfectants (IC50 = 9.57 nM) and eotaxin-induced chemotaxis in CKR-3 transfectants (IC50 = 93.8 nM). UCB 35625 also antagonizes CKR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM).
Scientific Research Applications
Solid State Bonding and Electronic Environments
A study by Otte et al. (2017) explored the solid-state bonding situation of benzyl silanes, including compounds similar to the specified chemical. It investigated the structural influence of a positive charge on silicon atoms and performed DFT calculations to detail the electronic environments of silicon and surrounding atoms (Otte et al., 2017).
Reactions with β-Dicarbonyl Compounds
Potts et al. (1973) examined the reaction of 1,2-Diaminopyridinium iodide with β-dicarbonyl compounds, yielding various compounds. This research provides insights into the potential reactions and products when using related chemical structures (Potts, Dugas, & Surapaneni, 1973).
Applications in Synthetic Lipids and Delivery Systems
Pikun et al. (2022) synthesized 1-methylpyridin-1-ium iodides with various ester groups, showing potential use as synthetic lipids for delivery systems. They fully characterized these compounds and estimated their self-assembling properties, significant for delivery system development (Pikun et al., 2022).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of derivatives of 1H-benzimidazole, which share structural similarities with the specified compound. These derivatives were evaluated for their antimicrobial and cytotoxic properties, indicating potential applications in these areas (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
properties
IUPAC Name |
2,7-dichloro-N-[1-(cycloocten-1-ylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741791 | |
Record name | 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
CAS RN |
353791-85-2 | |
Record name | 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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